3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
Description
The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrazinone core substituted with two 4-isopropylphenyl groups and a propanamide side chain.
Synthetic routes for analogous compounds often involve multi-step protocols, such as coupling reactions between heterocyclic intermediates and substituted benzylamines. For instance, describes the use of reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DMF (N,N-dimethylformamide) for amide bond formation in related propanamide derivatives . Similarly, highlights the role of cesium carbonate in facilitating nucleophilic substitutions during heterocyclic synthesis . While the exact bioactivity of this compound remains unspecified in the provided evidence, its structural motifs align with molecules studied for antimicrobial, anti-inflammatory, or kinase inhibitory properties .
Properties
IUPAC Name |
3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2/c1-19(2)22-7-5-21(6-8-22)18-29-27(33)13-14-31-15-16-32-26(28(31)34)17-25(30-32)24-11-9-23(10-12-24)20(3)4/h5-12,15-16,19-20,25-26,30H,13-14,17-18H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKAIMVAFDTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide represents a novel structure in medicinal chemistry, particularly due to its pyrazolo[1,5-a]pyrazine scaffold. This unique molecular framework has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 319.39 g/mol |
Biological Activity
Research indicates that compounds with pyrazolo scaffolds exhibit a range of biological activities. The following sections detail specific findings related to the compound's biological activity.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo derivatives. For instance, a study focusing on pyrazolo[1,5-a]pyrimidines highlighted their effectiveness as inhibitors of CSNK2A2, a kinase involved in cancer progression. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
The proposed mechanism of action for pyrazolo compounds often involves the inhibition of key enzymes or receptors associated with disease pathways. For instance:
- CSNK2A2 Inhibition : The compound may bind to the ATP-binding site of CSNK2A2, disrupting its activity and leading to reduced cell proliferation in cancer cells.
- Cytokine Modulation : By modulating cytokine release and signaling pathways, the compound could mitigate inflammatory responses.
Case Studies
While specific case studies on this exact compound are scarce, analogous compounds have been evaluated in various contexts:
- Study on Pyrazolo Compounds : A series of pyrazolo derivatives were tested for their anticancer properties against breast cancer cell lines. Results indicated that modifications to the pyrazolo core significantly enhanced potency .
- Inflammation Model : In an animal model of inflammation, a related pyrazolo compound reduced edema and inflammatory markers significantly compared to control groups .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Bioactivity and Target Profiling
While direct bioactivity data for the target compound are absent in the evidence, clustering analyses () suggest that structurally similar compounds often share modes of action. For example, pyrazolo-pyrazinones may target kinases or GPCRs due to their planar aromatic cores, whereas oxadiazole-propanamides () could exhibit antimicrobial activity .
Table 3: Bioactivity Trends in Similar Compounds
Computational Similarity Analysis
and emphasize the use of Tanimoto and Dice coefficients to quantify structural similarity. For instance, the US-EPA CompTox Dashboard applies a Tanimoto threshold of >0.8 for similarity-based read-across, which could group the target compound with other pyrazolo-pyrazinones or propanamide derivatives . further supports this approach, demonstrating that compounds with ~70% similarity (e.g., aglaithioduline vs. SAHA) often share pharmacokinetic profiles .
Key Research Findings
Structural Determinants of Bioactivity: Clustering analyses () confirm that minor structural variations, such as substituting isopropyl groups for methyl or phenyl moieties, significantly alter target selectivity and potency .
Synthetic Optimization : Reactions using cesium carbonate () or HATU () achieve higher yields and purity compared to traditional alkali-based methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
